molecular formula C12H14ClFN2O2S B4098593 3-(2-Aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione;hydrochloride

3-(2-Aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione;hydrochloride

Cat. No.: B4098593
M. Wt: 304.77 g/mol
InChI Key: QCHKJEYHLFYEPS-UHFFFAOYSA-N
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Description

3-(2-Aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione;hydrochloride is a synthetic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-fluorophenyl group: This step might involve nucleophilic substitution reactions.

    Attachment of the aminoethylsulfanyl group: This can be done through nucleophilic substitution or addition reactions.

    Hydrochloride formation: The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous flow reactors: For efficient heat and mass transfer.

    Catalysts: To speed up the reactions.

    Purification techniques: Such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Could lead to the formation of sulfoxides or sulfones.

    Reduction: Could result in the formation of amines or alcohols.

    Substitution: Could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione;hydrochloride involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethylsulfanyl)-1-phenylpyrrolidine-2,5-dione
  • 3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
  • 3-(2-Aminoethylsulfanyl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

Uniqueness

3-(2-Aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione;hydrochloride is unique due to the presence of the 3-fluorophenyl group, which can significantly influence its biological activity and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(2-aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2S.ClH/c13-8-2-1-3-9(6-8)15-11(16)7-10(12(15)17)18-5-4-14;/h1-3,6,10H,4-5,7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHKJEYHLFYEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)F)SCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 2
3-(2-Aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-Aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 4
3-(2-Aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 5
3-(2-Aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 6
3-(2-Aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione;hydrochloride

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